Phosphorodiamidimidic chloride

Description

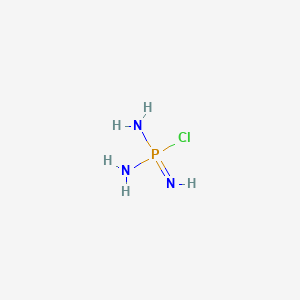

Phosphorodiamidimidic chloride is an organophosphorus compound characterized by a central phosphorus atom bonded to two amido groups, an imidamide group, and a chloride. Its structure, as inferred from IUPAC nomenclature conventions in Chemical Abstracts Service (CAS) documentation, can be represented as ClP(NH)(NH₂)₂, where the phosphorus center adopts a tetrahedral geometry . This compound belongs to a broader class of phosphoryl chlorides, which are pivotal intermediates in synthesizing agrochemicals, pharmaceuticals, and specialty polymers.

Properties

CAS No. |

25758-27-4 |

|---|---|

Molecular Formula |

ClH5N3P |

Molecular Weight |

113.49 g/mol |

InChI |

InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4) |

InChI Key |

KEEISLGKHMHHDR-UHFFFAOYSA-N |

Canonical SMILES |

NP(=N)(N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:

Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]

Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Phosphorodiamidimidic chloride undergoes rapid hydrolysis in the presence of water, producing phosphoric acid derivatives and hydrochloric acid. This reaction is highly sensitive to moisture, with the rate increasing under basic conditions due to enhanced nucleophilic attack by hydroxide ions.

Reaction:

Key Observations:

-

Intermediate formation of phosphorylated species (e.g., pyrophosphoryl chloride analogs) detected via NMR .

Table 1: Hydrolysis Reaction Conditions

| Reactants | Conditions | Products | References |

|---|---|---|---|

| HO | RT, aqueous | HPO, HCl | |

| NaOH/HO | 0–25°C | NaPO, NaCl |

Reactions with Alcohols and Phenols

The compound reacts with alcohols to form phosphate esters, a reaction leveraged in agrochemical and pharmaceutical synthesis. The process typically requires anhydrous conditions to avoid competing hydrolysis.

Reaction:

Mechanistic Insights:

-

Nucleophilic substitution at phosphorus occurs via a two-step process:

Table 2: Esterification with Selected Alcohols

| Alcohol | Yield (%) | Conditions | References |

|---|---|---|---|

| Methanol | 85 | Pyridine, 0°C | |

| Ethanol | 78 | Toluene, reflux |

Amidation and Amine Reactions

This compound serves as a coupling agent in amide synthesis, activating carboxylic acids via transient acyloxy-phosphonium intermediates .

Reaction with Primary Amines:

Key Findings:

-

Imido-phosphonium intermediates (detected via HR-MS) facilitate acyl transfer .

-

Reactions with aliphatic amines proceed faster than aromatic amines due to steric and electronic factors .

Table 3: Amidation Efficiency

| Amine Type | Substrate | Yield (%) | References |

|---|---|---|---|

| Benzylamine | Benzoic acid | 92 | |

| Cyclohexylamine | Hexanoic acid | 88 |

Lewis Acid-Base Adduct Formation

The phosphorus center acts as a Lewis base, forming stable adducts with Lewis acids like AlCl or TiCl. These adducts are utilized to stabilize reactive intermediates in Friedel-Crafts and other electrophilic aromatic substitutions .

Reaction:

Applications:

Dehalogenation and Byproduct Formation

In the presence of ammonium salts, this compound participates in dehalogenation, yielding ammonium chloride and phosphorus-containing byproducts .

Reaction:

Thermodynamic Data:

Scientific Research Applications

Phosphorodiamidimidic chloride has several applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Phosphorodiamidimidic chloride shares structural and functional similarities with several phosphorus-based chlorides. Below is a detailed comparative analysis:

Diisopropylphosphoramidous Dichloride

- Structure: Features a phosphorus atom bonded to two chlorine atoms, a diisopropylamine group, and an additional amino substituent.

- Reactivity/Applications : Primarily used as a phosphorylating agent in organic synthesis, particularly for generating phosphoramidates. Its bulky isopropyl groups enhance steric hindrance, moderating reaction kinetics compared to less-substituted analogs .

Dimethylphosphinothioic Chloride (CAS 993-12-4)

- CAS/Formula : C₂H₆ClPS .

- Structure : Contains a thiophosphoryl group (P=S) and methyl substituents, distinguishing it from the amidoimidic structure of this compound.

- Reactivity/Applications: The thio group increases electrophilicity, making it reactive in thiol- and amine-coupling reactions. It is critical in synthesizing organothiophosphate pesticides and pharmaceuticals .

Phosphonitrilic Chloride (Trimeric Form, (NPCl₂)₃)

- Structure : A cyclic trimer with alternating nitrogen and phosphorus atoms, each phosphorus bonded to two chlorides.

- Reactivity/Applications : Functions as a flame retardant and catalyst in polymerization. Unlike this compound, its cyclic structure and lack of amine substituents limit its utility in bioorganic synthesis .

Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride

- CAS/Formula: Synonyms include phosphorylcholine chloride (C₅H₁₃ClNO₄P) .

- Structure : Combines a quaternary ammonium group with a phosphate ester, differing significantly from this compound’s amidoimidic backbone.

- Applications: Used in lipid membrane studies and as a biomarker in clinical diagnostics, highlighting its niche in biochemical rather than industrial contexts .

Data Table: Comparative Overview of this compound and Analogues

| Compound | CAS Number | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| This compound | Not explicitly provided | ClP(NH)(NH₂)₂ | Amidoimidic backbone with Cl substituent | Agrochemical/pharmaceutical intermediates |

| Diisopropylphosphoramidous Dichloride | N/A | C₆H₁₄Cl₂NP | Bulky diisopropylamine groups | Organic synthesis (phosphorylating agent) |

| Dimethylphosphinothioic Chloride | 993-12-4 | C₂H₆ClPS | Thiophosphoryl (P=S) group | Organothiophosphate synthesis |

| Phosphonitrilic Chloride | 940-71-6 | N₃P₃Cl₆ | Cyclic trimer with alternating N/P | Flame retardants, polymerization catalysts |

| Trimethyl-(2-Phosphonooxyethyl)Azanium Chloride | 107-73-5 | C₅H₁₃ClNO₄P | Quaternary ammonium + phosphate ester | Biomembrane research, diagnostics |

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s amidoimidic structure enables selective functionalization, making it valuable for synthesizing phosphoramidate prodrugs and ligands in coordination chemistry .

- Comparative Reactivity: Dimethylphosphinothioic chloride exhibits higher reactivity toward nucleophiles due to the electron-withdrawing thio group, whereas Diisopropylphosphoramidous dichloride’s steric bulk slows reaction rates, favoring controlled synthesis .

- Safety and Handling: Phosphonitrilic chloride’s volatility and toxicity necessitate specialized handling, contrasting with the relatively stable ammonium-based derivatives like Trimethyl-(2-Phosphonooxyethyl)Azanium chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.